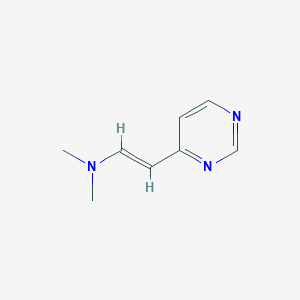

4-(2-(Dimethylamino)vinyl)pyrimidine

Vue d'ensemble

Description

4-(2-(Dimethylamino)vinyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a dimethylamino vinyl group at the 4-position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both the pyrimidine ring and the dimethylamino vinyl group endows the compound with unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Dimethylamino)vinyl)pyrimidine typically involves the condensation of a pyrimidine derivative with a dimethylamino vinyl precursor. One common method is the reaction of 4-chloropyrimidine with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyrimidine is coupled with a dimethylamino vinyl halide in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-(Dimethylamino)vinyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the vinyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halides, alkoxides; reactions often require a base such as sodium hydride or potassium carbonate and are conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(2-(Dimethylamino)vinyl)pyrimidine is being investigated for its potential as a bioactive molecule with various therapeutic properties:

- Anticancer Activity : The compound shows promise as a kinase inhibitor, which is crucial for cell signaling pathways involved in cancer progression. Studies indicate that modifications to the pyrimidine structure can enhance its efficacy against cancer cell lines .

- Antimicrobial Properties : Preliminary research suggests potential antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating possible applications in developing new antimicrobial agents .

- Antiviral Activity : Similar compounds have demonstrated antiviral properties, suggesting that this compound may also exhibit such effects .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Functionalized Pyrimidines : It acts as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of various functionalized derivatives .

- Material Science Applications : The compound is explored for its potential use in creating advanced materials such as organic semiconductors and light-emitting diodes (LEDs) .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of pyrimidine derivatives, including:

- Anticancer Activity : Research focused on synthesizing pyrimidine derivatives found that certain modifications led to enhanced anticancer properties. Although specific data on this compound is limited, related compounds have shown significant cytotoxic effects against various cancer cell lines .

- Antimicrobial Testing : In vitro assays assessing the antimicrobial efficacy of pyrimidine derivatives indicated promising results against multiple bacterial strains. This suggests potential applications for developing new antimicrobial agents .

- Kinase Inhibition Studies : Investigations into similar compounds revealed that structural modifications at the pyrimidine ring could lead to selective inhibition of specific kinases involved in cancer pathways. This emphasizes the importance of optimizing the structure for enhancing biological activity .

Mécanisme D'action

The mechanism of action of 4-(2-(Dimethylamino)vinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can interact with kinase enzymes, blocking their activity and thereby inhibiting cell proliferation in cancer cells. The dimethylamino vinyl group can enhance the compound’s binding affinity to its molecular targets through hydrogen bonding and hydrophobic interactions.

Comparaison Avec Des Composés Similaires

4-(2-(Dimethylamino)vinyl)pyrimidine can be compared with other similar compounds, such as:

4-(2-(Dimethylamino)vinyl)pyrazine: Similar structure but with a pyrazine ring instead of a pyrimidine ring. It may exhibit different reactivity and biological activity.

4-(2-(Dimethylamino)vinyl)pyridine: Contains a pyridine ring, which can influence its chemical properties and applications.

4-(2-(Dimethylamino)vinyl)benzene: Aromatic compound with a benzene ring, showing different electronic properties and reactivity.

The uniqueness of this compound lies in its combination of the pyrimidine ring and the dimethylamino vinyl group, which provides a distinct set of chemical and biological properties.

Activité Biologique

4-(2-(Dimethylamino)vinyl)pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a pyrimidine ring substituted with a dimethylamino vinyl group, which enhances its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₉H₁₃N₃

- Molecular Weight : 163.22 g/mol

- CAS Number : 179009-23-5

This compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis.

This compound exhibits biological activity through several mechanisms:

- Kinase Inhibition : Pyrimidine derivatives are known for their ability to inhibit various kinases, which play crucial roles in cell signaling and cancer progression. The compound interacts with kinase targets via hydrogen bonding and van der Waals interactions.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially making it useful in treating infections.

- Antiviral and Anticancer Activity : Research indicates that compounds with similar structures have shown promise in antiviral and anticancer applications. The specific activity of this compound in these areas requires further investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability. Compounds designed as kinase inhibitors typically exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for therapeutic efficacy.

Case Studies and Research Findings

Recent studies have explored the biological activity of pyrimidine derivatives, including this compound:

- Anticancer Activity : A study focused on the synthesis and evaluation of various pyrimidine derivatives found that certain modifications led to enhanced anticancer properties. While specific data on this compound is limited, related compounds demonstrated significant cytotoxic effects against cancer cell lines .

- Antimicrobial Testing : In vitro assays assessing the antimicrobial efficacy of pyrimidine derivatives showed promising results against Gram-positive and Gram-negative bacteria. This suggests a potential application for this compound in developing new antimicrobial agents .

- Kinase Inhibition Studies : Research into similar compounds has shown that modifications at the pyrimidine ring can lead to selective inhibition of specific kinases involved in cancer pathways. This highlights the importance of structural optimization for enhancing biological activity .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(2-(Dimethylamino)vinyl)pyrazine | Pyrazine derivative | Antimicrobial, anticancer |

| 4-(2-(Dimethylamino)vinyl)pyridine | Pyridine derivative | Kinase inhibition |

| 4-(2-(Dimethylamino)vinyl)benzene | Aromatic compound | Less pronounced biological activity |

This table illustrates how variations in the heterocyclic structure influence biological activity.

Propriétés

IUPAC Name |

(E)-N,N-dimethyl-2-pyrimidin-4-ylethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-11(2)6-4-8-3-5-9-7-10-8/h3-7H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEMTDHEIXQJAS-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20973-86-8 | |

| Record name | Ethenamine, N,N-dimethyl-2-(4-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020973868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.